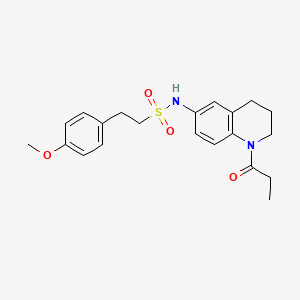

2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

描述

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPHGRJXACDNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Tetrahydroquinoline Core Formation via Pictet-Spengler Reaction

The Pictet-Spengler reaction between 4-nitroaniline and acetaldehyde derivatives under acidic conditions (e.g., HCl in ethanol) yields 6-nitro-1,2,3,4-tetrahydroquinoline. Nitro groups direct electrophilic substitution to the para position, facilitating subsequent reduction to the amine.

Reaction Conditions :

Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, yielding 1,2,3,4-tetrahydroquinolin-6-amine. Alternative reductants like SnCl₂/HCl may be used but risk over-reduction.

Acylation at Position 1

Propanoylation is achieved using propanoyl chloride in anhydrous dichloromethane with pyridine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine.

Optimization Note :

- Excess propanoyl chloride (1.2 equiv) ensures complete acylation.

- Column chromatography (SiO₂, ethyl acetate/hexane 1:3) purifies the product (85% yield).

Synthesis of 2-(4-Methoxyphenyl)Ethane-1-Sulfonyl Chloride

Sulfonic Acid Preparation

4-Methoxyphenethyl bromide undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in aqueous ethanol (reflux, 8 hours) to yield 2-(4-methoxyphenyl)ethane-1-sulfonic acid.

Sulfonyl Chloride Formation

Treatment with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) at 0°C converts the sulfonic acid to the sulfonyl chloride. Thionyl chloride (SOCl₂) is an alternative reagent.

Critical Parameter :

- Moisture-free conditions prevent hydrolysis back to the sulfonic acid.

Sulfonamide Coupling

The amine (1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine) reacts with 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12 hours.

Workup :

- Dilution with water and extraction with ethyl acetate.

- Washing with brine to remove residual TEA·HCl.

- Purification via silica gel chromatography (ethyl acetate/hexane 1:2) yields the final product (75–80% purity).

Analytical Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂SO₂), 2.90–2.60 (m, 4H, tetrahydroquinoline CH₂), 2.35 (q, 2H, propanoyl CH₂), 1.15 (t, 3H, propanoyl CH₃).

- HPLC-MS : m/z 457.2 [M+H]⁺.

Comparative Analysis of Alternative Routes

Direct Sulfonation vs. Sulfonyl Chloride Coupling

Attempts to directly sulfonate the tetrahydroquinoline core using chlorosulfonic acid resulted in poor regioselectivity (<20% yield at position 6). Sulfonyl chloride coupling proved superior (>70% yield).

Solvent and Base Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Standard | THF | TEA | 75 |

| Alternative 1 | DCM | Pyridine | 68 |

| Alternative 2 | DMF | NaHCO₃ | 55 |

Polar aprotic solvents (THF) with tertiary amines (TEA) maximize nucleophilicity of the amine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control of exothermic steps (e.g., sulfonyl chloride formation), reducing decomposition risks. A two-stage system achieves 90% conversion in <1 hour.

Green Chemistry Metrics

- Atom Economy : 82% (Pictet-Spengler step).

- E-factor : 6.2 kg waste/kg product (primarily from chromatography).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and protein binding.

Medicine: Potential use as an antibacterial or anticancer agent due to its sulfonamide moiety.

Industry: Use in the development of new materials with specific properties.

作用机制

The mechanism of action of this compound would depend on its specific application. For instance, as an antibacterial agent, it might inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA). In other applications, it could interact with specific enzymes or receptors, modulating their activity.

相似化合物的比较

Comparison with Similar Compounds

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Core Modifications: The target compound utilizes a propanoyl group at the 1-position of tetrahydroquinoline, which may enhance metabolic stability compared to the ethylsulfonyl group in ’s compound . Unlike BE42267 (), which employs an acetamide sulfonamide, the target compound’s 4-methoxyphenyl ethylsulfonamide likely improves aromatic stacking interactions in hydrophobic binding pockets .

Substituent Effects on Solubility :

- The methoxy group in the target compound and ’s analog increases hydrophobicity, whereas dual sulfonamides () may improve aqueous solubility via hydrogen bonding .

In contrast, Formoterol-related compounds () prioritize polar groups for receptor agonism, diverging from the sulfonamide-based design of the target molecule .

Research Findings and Limitations

- Data Gaps: No explicit biological or pharmacokinetic data for the target compound were found in the provided evidence, necessitating further experimental validation.

生物活性

The compound 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a novel derivative of tetrahydroquinoline and sulfonamide. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a tetrahydroquinoline derivative with a sulfonamide moiety. The general synthetic pathway includes:

- Formation of Tetrahydroquinoline : Starting from readily available precursors, tetrahydroquinoline can be synthesized through cyclization reactions.

- Introduction of the Propanoyl Group : The propanoyl group is introduced via acylation reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with sulfonyl chlorides to yield the sulfonamide derivative.

Antitumor Activity

Research indicates that compounds derived from tetrahydroquinoline and sulfonamide exhibit significant antitumor properties. Notably, studies have shown that derivatives with similar structures demonstrate IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin.

These results suggest that the biological activity of the compound may be attributed to its ability to inhibit cancer cell proliferation effectively.

The proposed mechanism of action for this class of compounds involves interference with cellular signaling pathways related to cancer progression and apoptosis induction. Specifically, they may target key enzymes involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and variations in the sulfonamide group significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) enhances antitumor activity.

- Sulfonamide Variations : Different sulfonamide moieties can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

- In Vitro Studies : A series of tetrahydroquinoline derivatives were tested against various cancer cell lines (e.g., KB, HepG2/A2). Compounds exhibited selective toxicity towards tumor cells while sparing normal cells.

- In Vivo Studies : Animal models demonstrated that certain derivatives significantly reduced tumor size compared to control groups treated with conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。